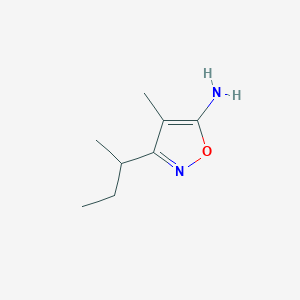![molecular formula C10H13N3O B1462116 2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1554534-71-2](/img/structure/B1462116.png)
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one, also known as CPT-11, is a novel synthetic compound with a wide range of potential biochemical and physiological applications. CPT-11 is an analogue of camptothecin, a natural product isolated from the Chinese tree Camptotheca acuminata. CPT-11 has been extensively studied in the field of cancer research, as it has been shown to possess anti-tumor properties. In addition, CPT-11 has been found to have potential applications in the fields of neurology and cardiology.
Wissenschaftliche Forschungsanwendungen
Chiroptical Properties and Synthetic Applications
Research into nitrogen-bridgehead compounds, including derivatives of pyrido[1,2-a]pyrimidin-4-ones, has provided insights into their chiroptical properties. Studies have shown how the axial substituents in these compounds influence their characteristic CD bands, offering a basis for understanding their stereochemical behavior and potential for application in chiral technologies (Kajtár, Hermecz, Breining, Meszaros, 1987).
Catalytic Hydrogenation Processes
The catalytic hydrogenation of related compounds has been explored, demonstrating a facile approach to access amino derivatives of tetrahydropyrido[1,2-a]pyrimidin-4-ones. This process highlights the compounds' potential in synthetic organic chemistry, enabling the production of various structurally complex molecules with high yields (Rečnik, Toplak, Svete, Pizzioli, Stanovnik, 2000).
Synthesis and Biological Activity
The synthesis and investigation of pyrido[2,3-d]pyrimidines and pyrimido[5′,4′:5,6]pyrido[2,3-d]pyrimidines as antiviral agents have been a significant area of study. These efforts have led to the development of compounds with promising antiviral activities, showcasing the therapeutic potential of this class of molecules (Nasr, Gineinah, 2002).
Antimicrobial Properties
Further research into the synthesis of related heterocyclic systems has revealed their antimicrobial properties. The exploration of novel synthetic routes and the biological activity of these compounds contribute to the ongoing search for new antimicrobial agents, offering potential applications in combating infectious diseases (Abdelhamid, Elghandour, Ahmed, Zaki, 2005).
Eigenschaften
IUPAC Name |
2-cyclopropyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-9-6-8(7-2-3-7)12-10-11-4-1-5-13(9)10/h6-7H,1-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSLBUOTICPIEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1462035.png)
![N-[(4-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462036.png)

![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)




![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)
amine](/img/structure/B1462048.png)


![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)